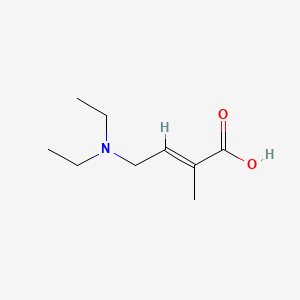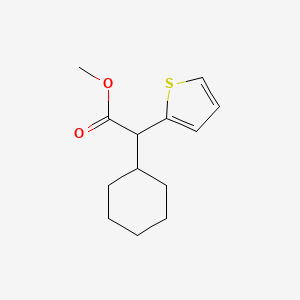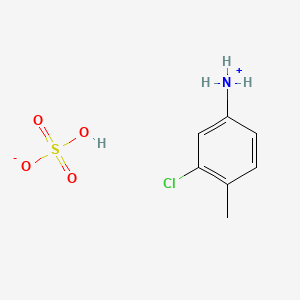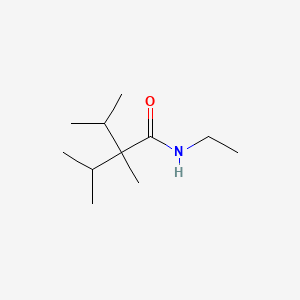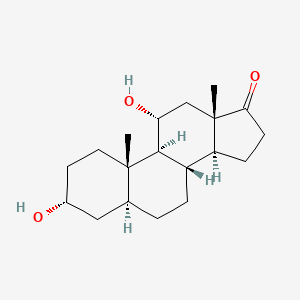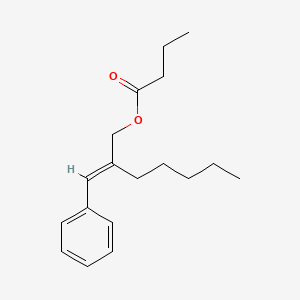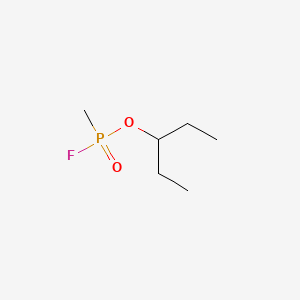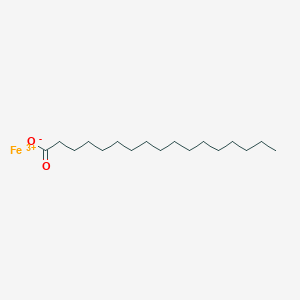
Iron(3+) heptadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Iron(3+) heptadecanoate can be synthesized through the reaction of iron(III) chloride with heptadecanoic acid in an organic solvent. The reaction typically involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding heptadecanoic acid. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through filtration and recrystallization techniques.
化学反応の分析
Types of Reactions: Iron(3+) heptadecanoate undergoes various chemical reactions, including:
Oxidation: The iron(III) ion can be reduced to iron(II) under certain conditions.
Substitution: The heptadecanoate ligands can be replaced by other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using different carboxylic acids or other coordinating ligands.
Major Products:
Oxidation: Reduction of iron(III) to iron(II) results in the formation of iron(II) complexes.
Substitution: Ligand exchange reactions yield new iron(III) complexes with different ligands.
科学的研究の応用
Iron(3+) heptadecanoate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of specialized materials and coatings due to its unique properties.
作用機序
The mechanism of action of iron(3+) heptadecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron(III) ion can undergo reduction to iron(II), which is essential in many biological and chemical processes. The heptadecanoate ligands provide stability to the complex and influence its reactivity.
類似化合物との比較
Iron(III) acetate: Another iron(III) carboxylate complex with different ligands.
Iron(III) stearate: Similar to iron(3+) heptadecanoate but with stearic acid as the ligand.
Comparison: this compound is unique due to its specific ligand, heptadecanoic acid, which imparts distinct properties compared to other iron(III) carboxylates. Its long-chain fatty acid ligand influences its solubility, stability, and reactivity, making it suitable for specific applications in research and industry.
特性
CAS番号 |
20174-73-6 |
|---|---|
分子式 |
C17H33FeO2+2 |
分子量 |
325.3 g/mol |
IUPAC名 |
heptadecanoate;iron(3+) |
InChI |
InChI=1S/C17H34O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+3/p-1 |
InChIキー |
UUOMRAJBLCOIQD-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




